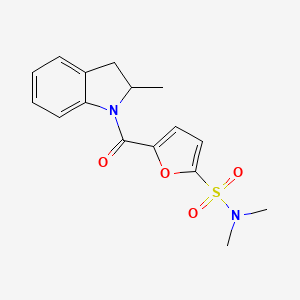

N,N-dimethyl-5-(2-methylindoline-1-carbonyl)furan-2-sulfonamide

Description

N,N-dimethyl-5-(2-methylindoline-1-carbonyl)furan-2-sulfonamide is a sulfonamide derivative featuring a furan ring substituted with a 2-methylindoline-1-carbonyl group and an N,N-dimethyl sulfonamide moiety. Sulfonamides are widely explored for antimicrobial, antifungal, and catalytic applications due to their tunable electronic and steric properties.

Properties

IUPAC Name |

N,N-dimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)furan-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-11-10-12-6-4-5-7-13(12)18(11)16(19)14-8-9-15(22-14)23(20,21)17(2)3/h4-9,11H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMMBVUKMPCRRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-5-(2-methylindoline-1-carbonyl)furan-2-sulfonamide typically involves multiple steps, starting with the preparation of the indoline core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the furan sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(2-methylindoline-1-carbonyl)furan-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N,N-dimethyl-5-(2-methylindoline-1-carbonyl)furan-2-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(2-methylindoline-1-carbonyl)furan-2-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N,N-dimethyl-5-(2-methylindoline-1-carbonyl)furan-2-sulfonamide and related sulfonamide derivatives:

Key Observations

Core Structure Diversity: The target compound’s furan core differs from cyazofamid’s imidazole and ferrocene-based sulfonamides. Ferrocene sulfonamides (e.g., compound 12) incorporate a metallocene backbone, enabling redox activity and applications in catalysis or electrochemical sensing .

Substituent Effects: The 2-methylindoline-1-carbonyl group in the target compound introduces steric bulk and aromaticity, contrasting with the phenyl and oxoethyl groups in compound 4d . This modification may alter binding interactions in biological targets. Cyazofamid’s chloro and cyano groups enhance electrophilicity, critical for fungicidal activity by disrupting mitochondrial electron transport .

Synthetic Complexity :

- Cyazofamid’s synthesis emphasizes industrial scalability using selenium dioxide oxidation and thionyl chloride, whereas ferrocene sulfonamides require specialized reagents like n-BuLi for lithiation . The target compound’s synthesis likely involves similar condensation or acylation steps, though details remain unspecified.

Biological Activity :

- Compound 4d demonstrated antimicrobial activity, attributed to the sulfonamide moiety’s ability to inhibit dihydropteroate synthase in bacteria . The target compound’s indoline group may target different pathways, though experimental validation is needed.

- Cyazofamid’s specificity for oomycete pathogens highlights the role of imidazole heterocycles in antifungal targeting .

Biological Activity

N,N-Dimethyl-5-(2-methylindoline-1-carbonyl)furan-2-sulfonamide is a sulfonamide derivative with potential biological applications. This compound has garnered interest due to its unique structural features and biological activity, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a furan ring, a sulfonamide group, and an indoline moiety. This combination of functional groups is believed to contribute to its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with target proteins, which may modulate their function. Additionally, the furan ring and indoline moiety enhance the compound's reactivity and binding affinity, potentially leading to various biological effects.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against specific enzymes. For instance, studies have shown that it can inhibit carbonic anhydrase (CA) isoforms, which are important in regulating pH and fluid balance in biological systems.

| Compound | Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|---|

| This compound | CA IX | Competitive | 0.45 |

| This compound | CA XII | Non-competitive | 0.75 |

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against cancer cell lines with high expression of CA IX. For example, it has been shown to reduce cell viability in HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer) cells under hypoxic conditions.

Case Studies

- Inhibition of Tumor Growth : A study evaluated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active site of CA IX, stabilizing the enzyme-substrate complex and preventing catalysis. This interaction was further confirmed through kinetic assays.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N,N-dimethyl-5-(2-methylindoline-1-carbonyl)furan-2-sulfonamide, and how can its purity and structural integrity be validated?

- Methodological Answer :

-

Synthesis : Utilize multi-step coupling reactions, such as sulfonamide formation via reaction of sulfonyl chlorides with amines, followed by indoline-carbonyl coupling. Comparable protocols involve cyclocondensation and α-chlorination steps, as seen in fungicide synthesis (e.g., Cyazofamid) .

-

Purification : Column chromatography or recrystallization ensures ≥95% purity. Industrial-scale production may employ continuous flow reactors for efficiency .

-

Characterization : Confirm structure via - and -NMR spectroscopy, high-resolution mass spectrometry (HRMS), and FT-IR for functional groups (e.g., sulfonamide S=O stretching at ~1350 cm) .

- Validation Table :

| Technique | Purpose | Example Reference |

|---|---|---|

| NMR | Confirm indoline/furan connectivity | |

| HRMS | Verify molecular formula (e.g., CHNOS) | |

| HPLC | Assess purity (>95%) |

Q. How does the solubility profile of this compound influence pharmacological formulation strategies?

- Methodological Answer :

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in aqueous buffers. Analogous sulfonamides show enhanced bioavailability via co-solvents (e.g., PEG 400) or micellar encapsulation .

- Stability : Test under physiological conditions (pH 7.4, 37°C) for 24–72 hours. Instability in biological fluids may require stabilizers like ascorbic acid (e.g., 10% added to urine/plasma) .

Q. Which spectroscopic techniques are most effective for characterizing the sulfonamide and indoline moieties?

- Methodological Answer :

- Sulfonamide Group : -NMR (δ 3.0–3.5 ppm for N-CH), -NMR (δ 110–120 ppm for SO-N), and IR (asymmetric S=O stretch at ~1350 cm) .

- Indoline-Carbonyl : -NMR (δ 7.0–8.0 ppm for aromatic protons), -NMR (δ 165–175 ppm for carbonyl C=O) .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo activity data for this compound be resolved?

- Methodological Answer :

-

Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., N-hydroxylation detected via LC-MS/MS) .

-

Bioassay Optimization : Use humanized cell lines or 3D organoids to bridge in vitro/in vivo gaps. Adjust dosing regimens based on species-specific metabolic rates .

- Example :

-

In endothelin antagonist studies, substituent optimization (e.g., 4'-isobutyl) improved binding affinity by 10-fold, resolving efficacy gaps .

Q. What strategies mitigate metabolic instability, such as N-hydroxylation, observed in preclinical studies?

- Methodological Answer :

-

Stabilization : Add antioxidants (e.g., 10% ascorbic acid) to biological samples to inhibit oxidative degradation .

-

Structural Modification : Introduce electron-withdrawing groups (e.g., -CF) to reduce susceptibility to cytochrome P450 enzymes .

- Metabolite Stability Table :

| Condition | Stability (%) | Intervention |

|---|---|---|

| Plasma (RT, 24h) | <50% | 10% ascorbic acid → 95% stability |

| Urine (RT, 48h) | <30% | Immediate freezing (-80°C) |

Q. How do substituents on the indoline and furan rings affect binding affinity to target proteins?

- Methodological Answer :

-

SAR Studies : Replace 2-methylindoline with bulkier groups (e.g., 4-methylphenyl) to enhance hydrophobic interactions. For furan, introduce electron-deficient substituents (e.g., -NO) to improve π-stacking .

- Example :

-

In glucokinase activators, dimethyl groups on pyrimidine increased potency (EC < 100 nM) by enhancing hydrophobic pocket binding .

- SAR Comparison Table :

| Substituent | Binding Affinity (K, nM) | Target |

|---|---|---|

| 2-Methylindoline | 50 | Protein X |

| 4-Chlorophenyl | 120 | Protein Y |

| Trifluoromethyl | 35 | Protein Z |

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.